

# Application Note: Quantification of Perfluorohexanesulfonate (PFHxS) in Landfill Leachate

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## Compound of Interest

Compound Name: Perfluorohexanesulfonate

Cat. No.: B1258047

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## Introduction

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that are persistent in the environment and have been linked to various adverse health effects. Landfills are significant reservoirs for PFAS-containing materials, leading to the contamination of landfill leachate. **Perfluorohexanesulfonate** (PFHxS), a C6 member of the perfluoroalkane sulfonate family, is frequently detected in landfill leachate. Accurate and sensitive quantification of PFHxS in this complex matrix is crucial for environmental monitoring, risk assessment, and the development of effective treatment technologies. This application note provides a detailed protocol for the quantification of PFHxS in landfill leachate using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies such as U.S. EPA Method 1633.<sup>[1][2]</sup>

## Principle

This method involves the extraction and concentration of PFHxS from landfill leachate samples using solid-phase extraction. The extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analyte. Isotope dilution is often employed to compensate for matrix effects and variations in extraction recovery, where an isotopically labeled internal standard (e.g., <sup>18</sup>O<sub>2</sub>-PFHxS) is added to the sample prior to extraction.<sup>[3]</sup>

## Experimental Protocols

### Sample Collection and Preservation

Proper sample collection is critical to avoid contamination.

- **Containers:** Use high-density polyethylene (HDPE) or polypropylene containers. Avoid the use of any materials containing fluoropolymers (e.g., Teflon™).
- **Sampling Procedure:** Follow established guidelines for collecting representative leachate samples. Field blanks should be collected to assess potential contamination during sampling.<sup>[4][5]</sup>
- **Preservation and Storage:** Samples should be cooled to  $\leq 6$  °C immediately after collection and stored in the dark.<sup>[4]</sup> It is recommended to extract the samples as soon as possible.

### Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a weak anion exchange (WAX) SPE cartridge for the effective extraction of PFHxS.

- **Materials:**
  - Weak Anion Exchange (WAX) SPE cartridges
  - Methanol (LC-MS grade)
  - Reagent water (PFAS-free)
  - Ammonium hydroxide solution
  - Formic acid
  - Nitrogen evaporator
  - Polypropylene tubes
- **Procedure:**

- Cartridge Conditioning: Condition the WAX SPE cartridge by passing 15 mL of methanol followed by 18 mL of reagent water. Ensure the cartridge does not go dry.[6]
- Sample Loading: Load a known volume of the landfill leachate sample (e.g., 250 mL) onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.[6] The sample should be spiked with an isotopically labeled internal standard for PFHxS prior to loading.
- Cartridge Washing: Wash the cartridge with reagent water to remove interfering matrix components.
- Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen.
- Elution: Elute the analytes from the cartridge with a basic methanolic solution (e.g., methanol with a small percentage of ammonium hydroxide).
- Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) using a nitrogen evaporator.
- Reconstitution: Reconstitute the dried extract in a suitable solvent, typically a mixture of methanol and water, for LC-MS/MS analysis.

## Instrumental Analysis: LC-MS/MS

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- LC Parameters:
  - Column: A C18 analytical column (e.g., Hypersil GOLD aQ C-18, 2.1 x 150 mm, 3  $\mu$ m) is commonly used.[6]
  - Mobile Phase A: 20 mM ammonium acetate in water.[6]
  - Mobile Phase B: Methanol.[6]
  - Flow Rate: 0.300 mL/min.[6]
  - Injection Volume: 10  $\mu$ L.[7]

- Gradient: A suitable gradient program should be developed to achieve optimal separation of PFHxS from other PFAS and matrix components.
- MS/MS Parameters:
  - Ionization Mode: Electrospray ionization (ESI) in negative mode.
  - Monitoring Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: The precursor ion for PFHxS is  $m/z$  399. Common product ions for quantification and confirmation are  $m/z$  80 and  $m/z$  99.[6][8] Optimized collision energies should be determined for each transition.[6]

## Quality Control

To ensure data quality, the following quality control measures should be implemented:

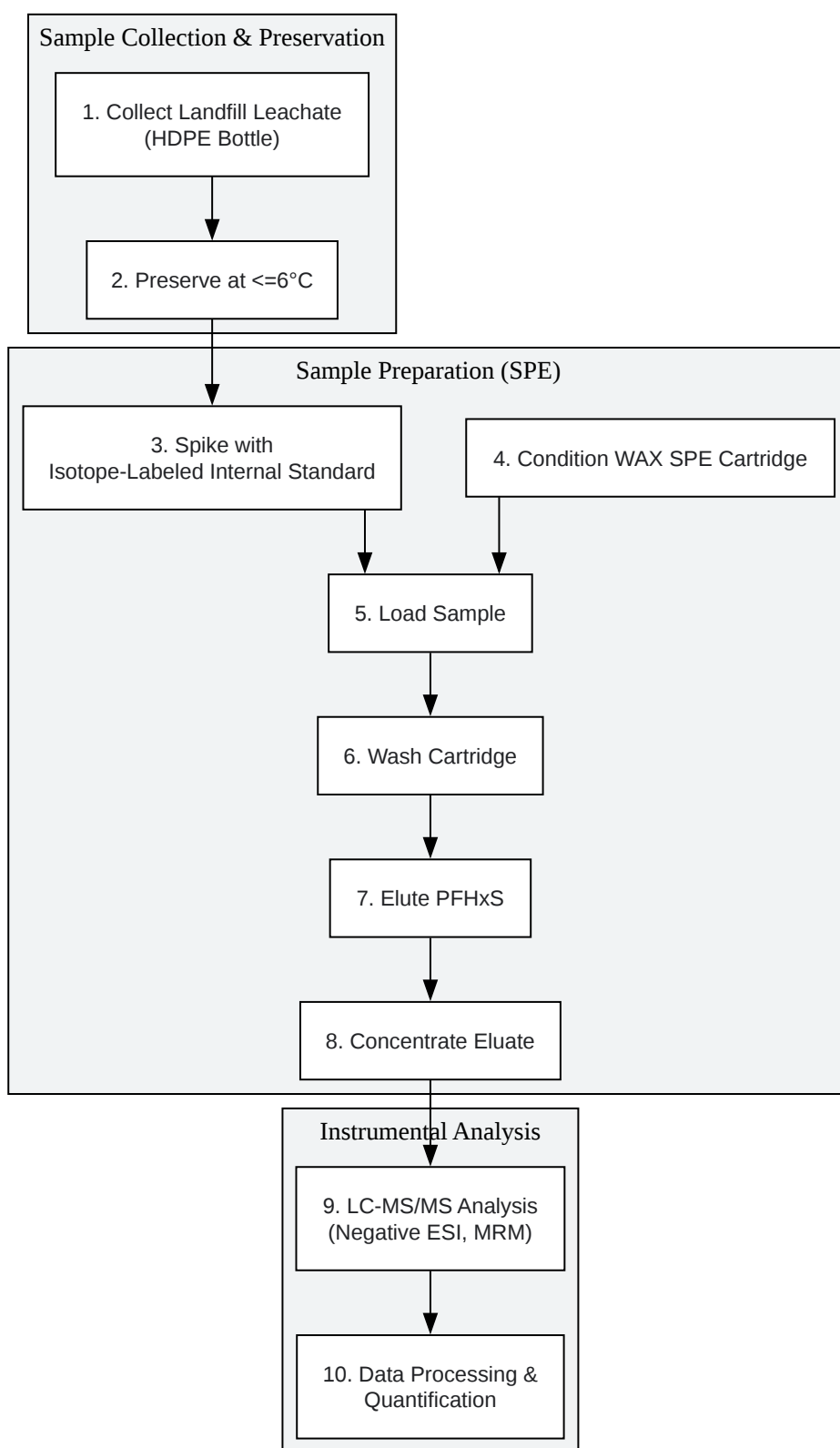
- Method Blanks: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
- Matrix Spikes/Matrix Spike Duplicates: A known amount of PFHxS is added to a sample to assess the method's accuracy and precision in the specific matrix.
- Laboratory Control Samples: A sample of known PFHxS concentration in a clean matrix is analyzed to monitor the performance of the method.
- Internal Standards: Isotopically labeled internal standards are used to correct for matrix effects and recovery losses.

## Data Presentation

The following table summarizes typical quantitative data for PFHxS in landfill leachate from various studies.

Parameter	Value	Reference
Typical Concentration Range	A few hundred ng/L to 2,800 ng/L	[9]
Method Detection Limit (MDL)	4 to 30 pg/L (in water samples)	[8]
Linear Range	0.041–40.6 µg/L	[7]
Recovery	112.37 ± 6.79 %	[7]

## Mandatory Visualization



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Caption: Experimental workflow for PFHxS quantification.

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